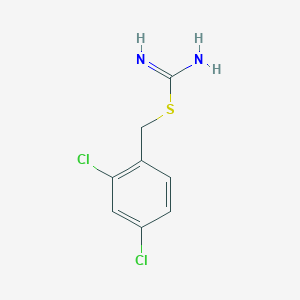

Rrd-251

Description

Properties

IUPAC Name |

(2,4-dichlorophenyl)methyl carbamimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2S/c9-6-2-1-5(7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H3,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXXYZBSQYXMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131916-62-6 | |

| Record name | RRD-251 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131916626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RRD-251 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZZB8KVZ96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of AM-251: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-251 is a widely utilized pharmacological tool in cannabinoid research, primarily classified as a selective antagonist and inverse agonist at the cannabinoid type 1 (CB1) receptor. However, its mechanism of action extends beyond this primary target, involving interactions with other receptor systems that contribute to its complex pharmacological profile. This technical guide provides an in-depth exploration of the molecular mechanisms of AM-251, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: CB1 Receptor Inverse Agonism

AM-251 exhibits high affinity for the CB1 receptor, acting as an inverse agonist. This means that in addition to blocking the effects of CB1 agonists, it also reduces the constitutive activity of the receptor. This inverse agonism is a key aspect of its function, leading to the modulation of downstream signaling cascades.

Signaling Pathways Modulated by CB1 Receptor Inverse Agonism

The primary signaling pathway affected by AM-251's interaction with the CB1 receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This, in turn, influences a multitude of cellular processes.

Diagram: AM-251 Interaction with the CB1 Receptor

Caption: AM-251 acts as an inverse agonist at the CB1 receptor, inhibiting adenylyl cyclase and reducing cAMP production.

Secondary Pharmacological Targets

Recent studies have revealed that the pharmacological profile of AM-251 is not limited to its interaction with the CB1 receptor. It also demonstrates notable activity at other physiologically relevant receptors.

Mu-Opioid Receptor Antagonism

AM-251 has been shown to bind to mu-opioid receptors (MORs) with mid-nanomolar affinity and function as a direct antagonist.[1][3] This interaction is significant as it may contribute to the observed effects of AM-251 in studies investigating opioid-cannabinoid interactions.[1][3] Specifically, AM-251 can competitively antagonize morphine-induced G-protein activation and block the morphine-induced inhibition of cAMP production.[1]

Diagram: AM-251 Antagonism at the Mu-Opioid Receptor

Caption: AM-251 directly antagonizes the mu-opioid receptor, blocking morphine-induced signaling.

GPR55 and GABA-A Receptor Modulation

In addition to CB1 and mu-opioid receptors, AM-251 has been identified as a potent agonist at the orphan G protein-coupled receptor GPR55.[4] It also directly potentiates GABA-A receptors.[4] These "off-target" activities are crucial to consider when interpreting experimental results, as they may contribute to the overall physiological effects of the compound.

Quantitative Data Summary

The following table summarizes the key binding affinities and potency values of AM-251 at its various molecular targets.

| Target Receptor | Parameter | Value | Reference |

| Cannabinoid Receptor 1 (CB1) | Ki | 7.49 nM | [4] |

| Cannabinoid Receptor 1 (CB1) | IC50 | 8 nM | [4] |

| Mu-Opioid Receptor (MOR) | Ki | 251 nM | [1][4] |

| Mu-Opioid Receptor (MOR) | Kb | 719 nM | [1] |

| GPR55 | EC50 | 39 nM | [4] |

Downstream Cellular and Physiological Effects

The interaction of AM-251 with its molecular targets triggers a cascade of downstream events, leading to a range of cellular and physiological responses.

Modulation of Neurotransmitter Release

A significant consequence of AM-251's action, particularly its antagonism of CB1 receptors, is the modulation of neurotransmitter release. CB1 receptors are predominantly located on presynaptic terminals and their activation typically inhibits neurotransmitter release. By blocking this tonic inhibition, AM-251 can increase the release of certain neurotransmitters. Notably, AM-251 has been shown to dose-dependently elevate extracellular glutamate levels in the nucleus accumbens.[5] This effect is thought to be mediated by the disinhibition of presynaptic mGluR2/3 autoreceptors.[5]

Diagram: AM-251's Effect on Glutamate Release

Caption: AM-251 blocks presynaptic CB1 receptors, leading to increased glutamate release.

Influence on Intracellular Signaling Cascades

Beyond the canonical cAMP pathway, AM-251 has been demonstrated to influence other critical intracellular signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-kB) pathways.

-

ERK Signaling: Intrathecal administration of AM-251 has been shown to activate ERK1/2 in the spinal cord, a process linked to nocifensive behaviors.[6] This activation appears to be dependent on neuronal nitric oxide synthase (nNOS).[6]

-

NF-kB Signaling: In a model of myocardial infarction in diabetic mice, AM-251 demonstrated cardioprotective effects by modulating the NF-kB signaling pathway.[7]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to elucidate the mechanism of action of AM-251.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of AM-251 for specific receptors.

-

General Protocol:

-

Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO-hMOR cells for mu-opioid receptors).

-

Incubate the membrane homogenates with a known radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the competing ligand (AM-251).

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of AM-251 that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

-

Objective: To measure extracellular neurotransmitter levels in specific brain regions in response to AM-251 administration.

-

General Protocol:

-

Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens) of an anesthetized animal (e.g., rat).

-

After a recovery period, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid at a constant flow rate.

-

Collect dialysate samples at regular intervals before and after systemic or local administration of AM-251.

-

Analyze the concentration of neurotransmitters (e.g., glutamate, dopamine, GABA) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with an appropriate detection method.[5]

-

Behavioral Assays

-

Objective: To assess the physiological and behavioral effects of AM-251.

-

Examples:

-

Tail-flick and Hot-plate tests: To evaluate analgesic or hyperalgesic effects.

-

Elevated plus-maze: To assess anxiety-like behavior.

-

Food intake and body weight measurements: To study effects on appetite and metabolism.[8]

-

Conditioned place preference/aversion: To determine rewarding or aversive properties.

-

Conclusion

AM-251 is a complex pharmacological agent with a multifaceted mechanism of action. While its primary role as a CB1 receptor inverse agonist is well-established, its interactions with mu-opioid receptors, GPR55, and GABA-A receptors contribute significantly to its overall pharmacological profile. A thorough understanding of these diverse molecular targets and their downstream signaling pathways is essential for the accurate interpretation of experimental data and for the development of more selective therapeutic agents. This guide provides a comprehensive overview to aid researchers and drug development professionals in their exploration of the intricate pharmacology of AM-251.

References

- 1. AM-251 and rimonabant act as direct antagonists at mu-opioid receptors: implications for opioid/cannabinoid interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AM-251 and Rimonabant Act as Direct Antagonists at Mu-Opioid Receptors: Implications for Opioid/Cannabinoid Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AM251 | Cannabinoid receptor 1 (CB1) Antagonist | Hello Bio [hellobio.com]

- 5. Cannabinoid CB1 Receptor Antagonist AM251 Inhibits Cocaine-Primed Relapse in Rats: Role of Glutamate in the Nucleus Accumbens | Journal of Neuroscience [jneurosci.org]

- 6. The cannabinoid 1 receptor antagonist AM251 produces nocifensive behavior via activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardioprotective effect of CB1 receptor antagonist AM251 against β receptor-stimulated myocardial infarction via modulation of NF-kB signaling pathway in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cannabinoid (CB)1 receptor antagonist, AM 251, causes a sustained reduction of daily food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Rrd-251: A Potent and Selective Inhibitor of the Rb-Raf-1 Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The retinoblastoma tumor suppressor protein (Rb) is a critical regulator of the mammalian cell cycle. Its inactivation is a hallmark of many cancers, leading to uncontrolled cell proliferation. While it is well-established that cyclin-dependent kinases (CDKs) phosphorylate and inactivate Rb, the Raf-1 kinase also plays a crucial role by physically interacting with and initiating the Rb phosphorylation cascade early in the cell cycle. This interaction represents a promising therapeutic target for cancer. Rrd-251 has been identified as a potent and selective small molecule disruptor of the Rb-Raf-1 interaction, demonstrating significant anti-proliferative, anti-angiogenic, and anti-tumor activities. This document provides a comprehensive technical overview of Rrd-251, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Rrd-251 functions by selectively disrupting the physical interaction between the retinoblastoma protein (Rb) and the Raf-1 kinase.[1] This disruption prevents the initial phosphorylation of Rb by Raf-1, a key step that precedes and facilitates the subsequent hyperphosphorylation and inactivation of Rb by cyclin-dependent kinases (CDKs).[2][3] By maintaining Rb in its active, hypophosphorylated state, Rrd-251 preserves its tumor suppressor function.[2][4] Active Rb remains bound to the E2F family of transcription factors, thereby repressing the expression of genes required for S-phase entry and cell cycle progression.[3] The inhibitory action of Rrd-251 on the Rb-Raf-1 interaction has been shown to be highly selective, with no significant effect on other protein-protein interactions involving Rb, such as Rb/E2F, Rb/prohibitin, Rb/cyclin E, and Rb/HDAC binding.[1]

The downstream effects of Rrd-251's primary mechanism of action are multifaceted and contribute to its potent anti-cancer properties. By inhibiting Rb phosphorylation, Rrd-251 leads to a G1 cell cycle arrest and a decrease in the number of cells entering the S-phase.[5] This cell cycle inhibition is accompanied by the induction of apoptosis, as evidenced by increased caspase-3 activity and PARP cleavage in cancer cells treated with Rrd-251.[5] Furthermore, Rrd-251 has been shown to downregulate the expression of key cell-cycle regulatory genes, such as thymidylate synthase (TS) and cdc6, as well as the anti-apoptotic gene Mcl-1.[5] In vivo studies have confirmed that Rrd-251 suppresses tumor growth and angiogenesis, and these effects are dependent on the presence of a functional Rb protein.[1][6]

Data Presentation

The efficacy of Rrd-251 has been quantified through various in vitro assays, demonstrating its potency as both a direct inhibitor of the Rb-Raf-1 interaction and as an anti-proliferative agent against cancer cell lines.

| Assay | Parameter | Value | Reference |

| Rb-Raf-1 Interaction ELISA | IC50 | 77 ± 3.6 nM | [5] |

| Cell Line | B-Raf Mutation Status | Parameter | Value | Reference |

| SK-MEL-28 | V600E Mutant | IC50 | Not explicitly stated, but dose-dependent decrease in cell survival observed at 10, 20, and 50 µmol/L. | [2][5] |

| SK-MEL-5 | V600E Mutant | IC50 | Not explicitly stated, but dose-dependent decrease in cell survival observed at 10, 20, and 50 µmol/L. | [2][5] |

| SK-MEL-2 | Wild-Type | IC50 | Not explicitly stated, but dose-dependent decrease in cell survival observed at 10, 20, and 50 µmol/L. | [2][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Rrd-251.

Co-Immunoprecipitation (Co-IP) for Rb-Raf-1 Interaction

This protocol describes the immunoprecipitation of Rb to detect its interaction with Raf-1 in melanoma cells treated with Rrd-251.

1. Cell Lysis:

-

Culture SK-MEL-28 cells to 80-90% confluency.

-

Treat cells with 50 µmol/L Rrd-251 or vehicle (DMSO) for 2 hours.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in IP lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 15 minutes, then sonicate briefly (2 x 10 seconds).

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled microfuge tube.

2. Immunoprecipitation:

-

Determine the protein concentration of the cell lysates using a Bradford assay.

-

Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C with gentle rotation.

-

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

-

To 1 mg of total protein, add 2-4 µg of anti-Rb antibody.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of a 50% slurry of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Collect the immunoprecipitates by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Wash the beads three times with 1 mL of ice-cold IP lysis buffer.

3. Western Blot Analysis:

-

After the final wash, aspirate the supernatant and resuspend the beads in 2X Laemmli sample buffer.

-

Boil the samples for 5 minutes to elute the proteins.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Raf-1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Western Blot for Phosphorylated Rb

This protocol is for the detection of changes in Rb phosphorylation status in melanoma cells following treatment with Rrd-251.

1. Sample Preparation:

-

Culture and treat melanoma cells with 50 µmol/L Rrd-251 for 2 hours as described above.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration.

2. SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Rb or a loading control protein like β-actin.

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of Rrd-251 in a melanoma xenograft model.

1. Cell Implantation:

-

Harvest SK-MEL-28 melanoma cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 5 x 10^6 cells into the flanks of athymic nude mice.

-

Monitor the mice for tumor growth.

2. Rrd-251 Treatment:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer Rrd-251 (e.g., 50 mg/kg) or vehicle (e.g., DMSO/saline) via intraperitoneal injection daily or as determined by the study design.

3. Tumor Growth Monitoring and Analysis:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis), and another portion can be snap-frozen for biochemical analyses (e.g., co-immunoprecipitation and Western blotting to assess Rb-Raf-1 interaction and Rb phosphorylation in vivo).

Visualizations

Signaling Pathway

Caption: Rrd-251 inhibits the Rb-Raf-1 signaling pathway.

Experimental Workflow

Caption: In vivo efficacy testing workflow for Rrd-251.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Rb-Raf-1 interaction disruptor RRD-251 induces apoptosis in metastatic melanoma cells and synergizes with dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective disruption of Rb-Raf-1 kinase interaction inhibits pancreatic adenocarcinoma growth irrespective of gemcitabine sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule disruptor of Rb-Raf-1 interaction inhibits cell proliferation, angiogenesis and growth of human tumor xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

The Role of Rrd-251 in Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rrd-251 is a novel small molecule inhibitor that disrupts the critical interaction between the Retinoblastoma (Rb) tumor suppressor protein and the Raf-1 kinase. This interaction is a key event in the early stages of the cell cycle, promoting Rb hyperphosphorylation and subsequent inactivation, which leads to the release of E2F transcription factors and cell cycle progression. By blocking this binding, Rrd-251 maintains Rb in its active, hypophosphorylated state, effectively halting the cell cycle at the G1/G0 phase and inducing apoptosis in various cancer cell lines. This guide provides an in-depth overview of the mechanism of action of Rrd-251, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Introduction

The cell cycle is a tightly regulated process that governs cellular proliferation. Dysregulation of this process is a hallmark of cancer, often driven by mutations or aberrant activity of key regulatory proteins. The Retinoblastoma protein (Rb) is a critical tumor suppressor that acts as a gatekeeper for the G1 to S phase transition.[1][2] Its function is primarily controlled by phosphorylation. In the early G1 phase, the binding of Raf-1 kinase to Rb initiates a phosphorylation cascade that is completed by cyclin-dependent kinases (CDKs).[1][2] This hyperphosphorylation of Rb leads to the dissociation of the E2F transcription factor, which then activates the transcription of genes necessary for DNA replication and S-phase entry.[1]

Rrd-251 has been identified as a potent and specific inhibitor of the Rb-Raf-1 interaction.[1][2] Its mechanism of action offers a targeted approach to cancer therapy by restoring the tumor-suppressive function of Rb. This document details the role of Rrd-251 in cell cycle control, presenting key data and methodologies for its study.

Mechanism of Action: The Rb-Raf-1 Axis

Rrd-251 functions by directly interfering with the physical binding of Raf-1 to Rb. This disruption prevents the initial phosphorylation of Rb by Raf-1, which is a prerequisite for subsequent phosphorylation by CDKs.[1][2] The consequence is the maintenance of Rb in its active, hypophosphorylated state, where it remains bound to E2F. This sequestration of E2F prevents the transcription of S-phase genes, leading to cell cycle arrest in the G1 phase.[1] Furthermore, prolonged G1 arrest induced by Rrd-251 can trigger apoptosis.[1]

Signaling Pathway

The signaling pathway affected by Rrd-251 is central to cell cycle control. The diagram below illustrates the mechanism of Rrd-251's intervention.

References

Rrd-251: A Novel Inhibitor of Retinoblastoma Protein Phosphorylation via Disruption of the Rb-Raf-1 Interaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The retinoblastoma protein (Rb) is a critical tumor suppressor that governs cell cycle progression primarily through its phosphorylation status. Hyperphosphorylation of Rb leads to its inactivation and subsequent cell cycle advancement, a hallmark of many cancers. Rrd-251 is a novel small molecule inhibitor that presents a unique mechanism for controlling Rb phosphorylation. Unlike traditional cyclin-dependent kinase (CDK) inhibitors, Rrd-251 functions by disrupting the protein-protein interaction between Rb and the Raf-1 kinase. This disruption prevents the initial phosphorylation of Rb by Raf-1, a key step that facilitates subsequent hyperphosphorylation by CDKs. Consequently, Rb remains in its active, hypophosphorylated state, leading to G1 cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of Rrd-251, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

The canonical pathway of Rb inactivation involves sequential phosphorylation by cyclin D-CDK4/6 and cyclin E-CDK2 complexes. However, research has identified an alternative, preceding event involving the direct interaction of the Raf-1 kinase with Rb.[1] Raf-1, a key component of the MAP kinase signaling pathway, can directly bind to and phosphorylate Rb. This initial phosphorylation is thought to prime Rb for subsequent hyperphosphorylation by CDKs, leading to the release of the E2F transcription factor and the transcription of genes necessary for S-phase entry.

Rrd-251 is a small molecule designed to specifically disrupt the interaction between the retinoblastoma protein and Raf-1 kinase.[1] By binding to one of the partner proteins, Rrd-251 sterically hinders the formation of the Rb-Raf-1 complex. This disruption prevents the initial Raf-1-mediated phosphorylation of Rb, thereby maintaining Rb in its active, tumor-suppressive state.[1] The sustained activity of Rb leads to the continued sequestration of E2F, preventing the transcription of E2F target genes and ultimately resulting in a G1 phase cell cycle arrest and, in many cancer cell lines, apoptosis.[2][3]

Signaling Pathway Diagram

References

RRD-251: A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Evaluation of a Novel Rb-Raf-1 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of RRD-251, a small molecule inhibitor targeting the protein-protein interaction between the Retinoblastoma (Rb) tumor suppressor and the Raf-1 kinase. RRD-251 has demonstrated potent anti-proliferative, anti-angiogenic, and anti-tumor activities in preclinical models. This whitepaper details the discovery, a representative synthesis protocol, mechanism of action, and key preclinical data for RRD-251. It is intended to serve as a technical guide, complete with detailed experimental protocols and visual representations of its signaling pathway and experimental workflows.

Discovery and Rationale

The retinoblastoma tumor suppressor protein (Rb) is a critical regulator of cell cycle progression, primarily through its interaction with the E2F family of transcription factors.[1] The function of Rb is largely controlled by its phosphorylation state. In many cancers, Rb is hyperphosphorylated, leading to its inactivation and uncontrolled cell proliferation.[1] The Raf-1 kinase, a key component of the MAPK signaling cascade, was identified as a protein that can physically bind to and phosphorylate Rb in the early stages of the cell cycle, facilitating its subsequent hyperphosphorylation by cyclin-dependent kinases (CDKs).[1][2] This initial phosphorylation event is a critical step in the inactivation of Rb.[2]

The discovery of RRD-251 stemmed from a screening of the National Cancer Institute (NCI) diversity set to identify small molecules that could disrupt the Rb-Raf-1 interaction.[3] This screening identified benzyl isothiourea derivatives as a promising pharmacophore.[3] Based on these findings, RRD-251 was synthesized as a benzylisothiourea compound with chloride as the counter ion to optimize the inhibitory activity.[3][4] The rationale behind developing an inhibitor of the Rb-Raf-1 interaction is to maintain Rb in its active, hypophosphorylated state, thereby suppressing E2F-mediated transcription of genes required for cell cycle progression and tumor growth.[1][2]

Synthesis of RRD-251

RRD-251 is a benzylisothiourea derivative.[4][5] While the precise, proprietary synthesis protocol is not publicly detailed, a representative synthetic route for a benzylisothiourea compound like RRD-251 is outlined below. This protocol is based on established organic chemistry principles for the synthesis of this class of compounds.

Representative Synthesis Protocol:

-

Step 1: Formation of Benzyl Halide. A suitable substituted benzyl alcohol is converted to its corresponding benzyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM). The reaction is typically run at 0°C to room temperature.

-

Step 2: Isothiourea Formation. The synthesized benzyl chloride is then reacted with thiourea (CH₄N₂S) in a polar solvent such as ethanol or acetone. This reaction is a nucleophilic substitution where the sulfur atom of thiourea attacks the benzylic carbon, displacing the chloride ion.

-

Step 3: Salt Formation and Purification. The resulting benzylisothiouronium chloride salt (RRD-251) precipitates from the reaction mixture or is isolated by removal of the solvent. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final, pure compound.

-

Step 4: Characterization. The structure and purity of the synthesized RRD-251 are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action

RRD-251 exerts its anti-tumor effects by selectively disrupting the interaction between Rb and Raf-1.[1][6] This disruption prevents the initial phosphorylation of Rb by Raf-1, which in turn inhibits the subsequent hyperphosphorylation by CDKs.[1][2] By maintaining Rb in its active, hypophosphorylated state, RRD-251 effectively suppresses the transcriptional activity of E2F1.[3] This leads to a decrease in the expression of E2F1 target genes that are essential for S-phase entry and cell cycle progression, such as thymidylate synthase (TS) and cdc6.[3][5] The downstream effects include cell cycle arrest and induction of apoptosis in cancer cells.[1][4] Importantly, RRD-251 has been shown to be selective for the Rb-Raf-1 interaction and does not significantly affect the binding of other proteins to Rb, such as E2F1, or the kinase activity of Raf-1 itself.[3]

Caption: Signaling pathway illustrating the mechanism of action of RRD-251.

Preclinical Data

RRD-251 has demonstrated significant anti-cancer activity in a range of preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of RRD-251

| Assay Type | Cell Line(s) | Endpoint | Result | Reference |

| ELISA | - | IC₅₀ for Rb-Raf-1 Disruption | 77 ± 3.6 nM | [3] |

| MTT Assay (24h) | SK-MEL-28 (Melanoma) | IC₅₀ | 28.7 µM | [4] |

| MTT Assay (24h) | SK-MEL-5 (Melanoma) | IC₅₀ | 37.3 µM | [4] |

| MTT Assay (24h) | SK-MEL-2 (Melanoma) | IC₅₀ | 48 µM | [4] |

| BrdU Incorporation | A549 (NSCLC) | % Inhibition at 20 µM | ~60% | [3] |

| BrdU Incorporation | MDA-MB-231 (Breast) | % Inhibition at 20 µM | 56% | [3] |

| BrdU Incorporation | A375 (Melanoma) | % Inhibition at 20 µM | 58% | [3] |

| Soft Agar Assay | SK-MEL-28, SK-MEL-5, SK-MEL-2 | Colony Formation | Significant dose-dependent suppression | [4] |

Table 2: In Vivo Efficacy of RRD-251 in Xenograft Model

| Xenograft Model | Treatment | Duration | Endpoint | Result | Reference |

| SK-MEL-28 (Melanoma) | 50 mg/kg/qod, i.p. | 14 days | Tumor Volume | 362 ± 34 mm³ (vs. 733 ± 86 mm³ in vehicle) | [1][4] |

| A549 (NSCLC) | Oral gavage | - | Tumor Growth | Significant suppression | [3] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Rb-Raf-1 Interaction ELISA

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the disruption of the Rb-Raf-1 interaction by RRD-251.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. researchgate.net [researchgate.net]

- 3. A small molecule disruptor of Rb-Raf-1 interaction inhibits cell proliferation, angiogenesis and growth of human tumor xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rb-Raf-1 interaction disruptor RRD-251 induces apoptosis in metastatic melanoma cells and synergizes with dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

The Impact of Rrd-251 on E2F Transcription Factor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism by which Rrd-251, a small molecule inhibitor of the Retinoblastoma (Rb)-Raf-1 interaction, modulates the activity of the E2F family of transcription factors. E2F transcription factors are critical regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers. Rrd-251, by preventing the phosphorylation of Rb, maintains Rb in its active, hypophosphorylated state, leading to the sequestration of E2F and the subsequent inhibition of E2F-mediated gene transcription. This guide will detail the molecular pathway, present available quantitative data on the effects of Rrd-251, and provide an overview of the experimental protocols used to elucidate this mechanism.

Introduction to the Rb-E2F Pathway

The Retinoblastoma protein (Rb) and the E2F family of transcription factors form a critical axis in the control of the cell cycle.[1][2] In its hypophosphorylated state, Rb binds to E2F transcription factors, actively repressing their ability to activate the transcription of genes necessary for the G1 to S phase transition.[2] The phosphorylation of Rb by cyclin-dependent kinases (CDKs) and other kinases, such as Raf-1, leads to a conformational change in Rb, causing its dissociation from E2F.[3] This "release" of E2F allows it to activate the transcription of target genes, driving the cell into S phase and promoting cell proliferation.[4] In many cancers, this regulatory mechanism is disrupted, leading to uncontrolled cell division.[5]

Rrd-251: Mechanism of Action on the Rb-E2F Axis

Rrd-251 is a small molecule designed to specifically disrupt the interaction between Rb and the Raf-1 kinase.[3] This interaction is an important step in the initial phosphorylation of Rb in response to growth signals.[6] By inhibiting the Rb-Raf-1 interaction, Rrd-251 prevents the subsequent phosphorylation of Rb, thereby locking Rb in its active, E2F-binding state.[7] This leads to the sustained repression of E2F transcriptional activity, resulting in a G1 cell cycle arrest and an anti-proliferative effect in cancer cells.[8]

Signaling Pathway of Rrd-251's Impact on E2F Activity

The following diagram illustrates the signaling pathway affected by Rrd-251.

Quantitative Analysis of Rrd-251's Effects

The following tables summarize the quantitative data available on the impact of Rrd-251 on cell proliferation and E2F-related gene expression.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-MEL-28 | Melanoma | ~50 | [6] |

| SK-MEL-5 | Melanoma | ~50 | [6] |

| SK-MEL-2 | Melanoma | ~50 | [6] |

| L3.6pl | Pancreatic | Not Specified | [9] |

| L3.6pl GemRes | Pancreatic (Gemcitabine-Resistant) | Not Specified | [9] |

Table 1: Inhibitory Concentration (IC50) of Rrd-251 in Various Cancer Cell Lines.

| Gene | Function | Effect of Rrd-251 | Cell Line(s) | Reference |

| E2F1 | Transcription Factor | Downregulation of protein levels | SK-MEL-28, SK-MEL-5, SK-MEL-2 | |

| Thymidylate Synthase (TS) | DNA Synthesis | Downregulation of mRNA | SK-MEL-28, SK-MEL-5, SK-MEL-2 | |

| cdc6 | DNA Replication | Downregulation of mRNA | SK-MEL-28, SK-MEL-5, SK-MEL-2 |

Table 2: Effect of Rrd-251 on E2F1 and E2F Target Gene Expression.

Experimental Protocols

This section details the key experimental methodologies used to characterize the impact of Rrd-251 on E2F transcription factor activity.

Cell Culture and Drug Treatment

-

Cell Lines: Human melanoma cell lines (SK-MEL-28, SK-MEL-5, SK-MEL-2) and pancreatic cancer cell lines (L3.6pl and its gemcitabine-resistant variant).

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Rrd-251 Treatment: Rrd-251 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cells are treated with various concentrations of Rrd-251 (e.g., 10-50 µM) for specified time periods (e.g., 24-48 hours) for subsequent assays.[10]

Western Blot Analysis for Rb Phosphorylation and E2F1 Levels

This protocol is used to assess the phosphorylation status of Rb and the protein levels of E2F1.

Real-Time PCR for E2F Target Gene Expression

This method quantifies the mRNA levels of E2F target genes.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the effect of Rrd-251 on cell cycle distribution.

-

Protocol:

-

Cells are treated with Rrd-251 for a specified duration.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in G1, S, and G2/M phases is quantified using appropriate software.

-

Conclusion and Future Directions

Rrd-251 represents a targeted therapeutic strategy that indirectly modulates the activity of E2F transcription factors. By disrupting the Rb-Raf-1 interaction, Rrd-251 effectively maintains the repressive function of Rb, leading to the inhibition of E2F-mediated gene expression and subsequent cell cycle arrest. The available data robustly supports this mechanism of action in various cancer cell lines.

Future research should focus on:

-

Comprehensive E2F Target Gene Profiling: Utilizing techniques like ChIP-seq and RNA-seq to gain a global understanding of the changes in the E2F cistrome and transcriptome following Rrd-251 treatment.

-

In Vivo Efficacy: Further preclinical studies in various animal models are necessary to validate the anti-tumor effects and to assess the pharmacokinetic and pharmacodynamic properties of Rrd-251.

-

Clinical Translation: As of now, no clinical trials specifically investigating Rrd-251 have been identified. The promising preclinical data warrants the exploration of Rrd-251 in a clinical setting for cancers with a dysregulated Rb-E2F pathway.

-

Combination Therapies: Investigating the synergistic potential of Rrd-251 with other anti-cancer agents, such as chemotherapy or other targeted therapies. For instance, Rrd-251 has been shown to enhance the effects of gemcitabine.[9]

References

- 1. Regulation of E2F: a family of transcription factors involved in proliferation control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of E2F in cell cycle control and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The E2F family: specific functions and overlapping interests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E2F transcription factor action, regulation and possible role in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. immune-system-research.com [immune-system-research.com]

RRD-251: A Technical Guide to its Anti-Proliferative and Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

RRD-251 is a novel small molecule inhibitor that has demonstrated significant anti-proliferative and anti-angiogenic activities in preclinical cancer models. It functions by disrupting the critical interaction between the Retinoblastoma (Rb) tumor suppressor protein and the Raf-1 kinase. This disruption prevents the subsequent phosphorylation of Rb, thereby maintaining Rb in its active, growth-suppressive state. This leads to cell cycle arrest, induction of apoptosis, and a reduction in the expression of genes crucial for tumor growth and angiogenesis. This technical guide provides an in-depth overview of the core anti-cancer properties of RRD-251, including quantitative data on its efficacy, detailed experimental protocols, and a visualization of its mechanism of action.

Core Mechanism of Action: Disruption of the Rb-Raf-1 Interaction

The primary mechanism of action of RRD-251 is the inhibition of the protein-protein interaction between the Retinoblastoma (Rb) protein and the Raf-1 kinase.[1][2] Under normal cell cycle progression, Raf-1 binds to and phosphorylates Rb. This initial phosphorylation event is a critical step that facilitates the subsequent hyperphosphorylation of Rb by cyclin-dependent kinases (CDKs).[2] Hyperphosphorylated Rb releases the E2F transcription factor, allowing it to activate the transcription of genes necessary for cell cycle progression into the S phase.[2]

RRD-251 directly interferes with the binding of Raf-1 to Rb, preventing this initial phosphorylation step.[3] As a result, Rb remains in its hypophosphorylated, active state, where it continues to bind and sequester E2F1.[3] This leads to the repression of E2F1 target genes, ultimately causing cell cycle arrest and inhibiting tumor cell proliferation.[4]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by RRD-251.

Anti-Proliferative Properties

RRD-251 exhibits potent anti-proliferative activity across a range of cancer cell lines. This activity is a direct consequence of its ability to induce cell cycle arrest and apoptosis.

Cell Cycle Arrest

By maintaining Rb in its active state, RRD-251 prevents cells from transitioning from the G1 to the S phase of the cell cycle.[3] Studies have shown that treatment with RRD-251 leads to a significant accumulation of cells in the G1 phase and a corresponding decrease in the S phase population.[3]

Induction of Apoptosis

In addition to cell cycle arrest, RRD-251 has been shown to induce apoptosis in cancer cells.[3] The precise mechanism of apoptosis induction is linked to the downregulation of anti-apoptotic proteins and the activation of caspase cascades.[3]

Quantitative Anti-Proliferative Data

The following table summarizes the in vitro anti-proliferative activity of RRD-251 in various melanoma cell lines.

| Cell Line | Cancer Type | RRD-251 Concentration (µM) | Incubation Time (hours) | Effect | Citation |

| SK-MEL-28 | Melanoma | 10-50 | 24 | Inhibition of cell growth | [5] |

| SK-MEL-5 | Melanoma | 10-50 | 24 | Inhibition of cell growth | [5] |

| SK-MEL-2 | Melanoma | 10-50 | 24 | Inhibition of cell growth | [5] |

| SK-MEL-28 | Melanoma | 50 | 18 | Induction of apoptosis | [6] |

| SK-MEL-5 | Melanoma | 50 | 18 | Induction of apoptosis | [6] |

Anti-Angiogenic Properties

RRD-251 has demonstrated the ability to inhibit angiogenesis, a critical process for tumor growth and metastasis.[1] The anti-angiogenic effects of RRD-251 are mediated through the inhibition of E2F1-regulated genes that are involved in promoting the formation of new blood vessels.[4]

In Vitro and In Vivo Angiogenesis Inhibition

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that RRD-251 can inhibit the formation of capillary-like structures in a Matrigel assay. In vivo studies using xenograft models have also confirmed the anti-angiogenic activity of RRD-251, as evidenced by a reduction in tumor vascularity.

Quantitative Anti-Angiogenic Data

The following table summarizes the in vivo anti-tumor and anti-angiogenic efficacy of RRD-251.

| Animal Model | Cancer Type | RRD-251 Dosage | Treatment Duration | Effect | Citation |

| Nude mice with SK-MEL-28 xenografts | Melanoma | 50 mg/kg/qod (i.p.) | 14 days | Significant suppression of tumor growth | [3][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-proliferative and anti-angiogenic properties of RRD-251.

Western Blot Analysis for Rb Phosphorylation

This protocol is used to assess the phosphorylation status of the Rb protein in response to RRD-251 treatment.

Workflow Diagram:

Detailed Protocol:

-

Cell Culture and Treatment: Plate melanoma cells (e.g., SK-MEL-28) and allow them to adhere overnight. Treat the cells with the desired concentrations of RRD-251 or vehicle control for the specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Rb (e.g., anti-phospho-Rb Ser780) and total Rb overnight at 4°C.[8]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation for Rb-Raf-1 Interaction

This protocol is used to determine if RRD-251 disrupts the interaction between Rb and Raf-1.

Workflow Diagram:

Detailed Protocol:

-

Cell Lysis: Lyse treated and untreated cells as described in the Western Blot protocol.

-

Pre-Clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Raf-1 antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysates and incubate for 2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer.

-

Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing the membrane with an anti-Rb antibody to detect the co-immunoprecipitated Rb.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle after treatment with RRD-251.

Workflow Diagram:

Detailed Protocol:

-

Cell Harvest: Harvest treated and untreated cells by trypsinization and wash them with PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[9]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.

Matrigel Angiogenesis Assay

This in vitro assay is used to assess the effect of RRD-251 on the tube-forming ability of endothelial cells.

Workflow Diagram:

Detailed Protocol:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.[10]

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

-

Treatment: Treat the cells with various concentrations of RRD-251 or a vehicle control.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours to allow for tube formation.

-

Imaging: Visualize and capture images of the tube-like structures using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points using image analysis software.

Conclusion

RRD-251 represents a promising therapeutic agent with a well-defined mechanism of action targeting a key protein-protein interaction in cancer cell signaling. Its potent anti-proliferative and anti-angiogenic properties, demonstrated through rigorous preclinical evaluation, highlight its potential for further development as a novel anti-cancer drug. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of RRD-251.

References

- 1. researchgate.net [researchgate.net]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Raf-1 activation and signalling by dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Matrix Metalloproteinase Genes by E2F transcription factors: Rb-Raf-1 interaction as a novel target for metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Rb-Raf-1 interaction disruptor RRD-251 induces apoptosis in metastatic melanoma cells and synergizes with dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mesoscale.com [mesoscale.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

investigating the downstream effects of Rrd-251

An In-depth Technical Guide on the Downstream Effects of RRD-251

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known downstream effects of RRD-251, a small molecule inhibitor of the Retinoblastoma (Rb)-Raf-1 protein-protein interaction. The information presented is based on available preclinical research and is intended to inform further investigation and drug development efforts.

Executive Summary

RRD-251 is an experimental compound that disrupts the interaction between the Retinoblastoma tumor suppressor protein (Rb) and the Raf-1 kinase.[1] This interaction is crucial in cell cycle regulation, and its inhibition by RRD-251 leads to significant downstream effects, primarily cell cycle arrest and induction of apoptosis in cancer cells.[1] This guide details the mechanism of action, downstream signaling pathways, quantitative data from preclinical studies, and relevant experimental protocols.

Core Mechanism of Action

The primary molecular target of RRD-251 is the binding interface between the Rb protein and the Raf-1 kinase. In many cancer types, the tumor suppressor function of Rb is abrogated through hyperphosphorylation, a process that can be promoted by Raf-1.[1] By physically binding to Rb, Raf-1 can facilitate its phosphorylation by cyclin-dependent kinases (CDKs), leading to the release of the E2F transcription factor and subsequent cell cycle progression. RRD-251 prevents this initial Rb-Raf-1 interaction, thereby maintaining Rb in its active, hypophosphorylated state and enforcing cell cycle arrest.[1]

Signaling Pathway of RRD-251 Action

Caption: RRD-251 signaling pathway.

Downstream Effects of RRD-251

The inhibition of the Rb-Raf-1 interaction by RRD-251 triggers a cascade of downstream cellular events, culminating in anti-proliferative and pro-apoptotic outcomes.

Induction of Cell Cycle Arrest

A primary and immediate downstream effect of RRD-251 is the induction of cell cycle arrest, predominantly at the G1/S checkpoint. By maintaining Rb in its active state, E2F-responsive genes required for DNA synthesis and S-phase entry are not transcribed.

Modulation of Cell Cycle and Apoptotic Regulatory Proteins

Treatment with RRD-251 alters the expression levels of key proteins that govern cell cycle progression and apoptosis.[1] This includes a decrease in the levels of G1 cyclins and an increase in the expression of proteins that promote apoptosis.

Induction of Apoptosis

Prolonged cell cycle arrest initiated by RRD-251 can lead to the activation of the intrinsic apoptotic pathway. This is a critical downstream effect that contributes significantly to the anti-tumor activity of the compound.[1]

Quantitative Data

The following tables summarize the quantitative data from preclinical studies investigating the effects of RRD-251.

Table 1: In Vitro Anti-proliferative Activity of RRD-251

| Cell Line | Cancer Type | Concentration (µM) | Duration (hours) | Growth Inhibition (%) |

| Melanoma | Malignant Melanoma | 10 | 24 | Not Specified |

| Melanoma | Malignant Melanoma | 50 | 24 | Not Specified |

Data extracted from a study indicating that RRD-251 inhibits melanoma growth in vitro at concentrations of 10-50 μM over 24 hours.[1]

Table 2: In Vivo Anti-tumor Activity of RRD-251

| Animal Model | Tumor Type | Dosage | Dosing Schedule | Treatment Duration (days) | Outcome |

| Nude Mice | SK-ME-28 Xenograft | 50 mg/kg | Every other day (i.p.) | 14 | Inhibition of tumor growth |

This table summarizes the in vivo efficacy of RRD-251 in a melanoma xenograft model.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Culture and Treatment

-

Cell Lines: Non-small cell lung cancer cells and melanoma cell lines (e.g., SK-ME-28) were used.

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

RRD-251 Treatment: RRD-251 was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentrations (10-50 µM) for the specified duration (24 hours).

Western Blot Analysis for Protein Expression

-

Objective: To determine the effect of RRD-251 on the expression of cell cycle and apoptosis regulatory proteins.

-

Protocol:

-

Cells were treated with RRD-251 or vehicle control.

-

Following treatment, cells were harvested and lysed to extract total protein.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and incubated with primary antibodies against target proteins (e.g., Rb, p-Rb, cyclins, caspases).

-

The membrane was then incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of RRD-251 in a preclinical animal model.

-

Protocol:

-

Nude mice were subcutaneously injected with SK-ME-28 melanoma cells.

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

The treatment group received intraperitoneal (i.p.) injections of RRD-251 (50 mg/kg) every other day for 14 days.

-

The control group received vehicle injections following the same schedule.

-

Tumor volume was measured regularly throughout the study.

-

Experimental Workflow for Assessing RRD-251 Activity

Caption: Experimental workflow for RRD-251 evaluation.

Conclusion

RRD-251 demonstrates significant anti-cancer potential through its targeted inhibition of the Rb-Raf-1 interaction. The downstream consequences of this inhibition, namely cell cycle arrest and apoptosis, have been observed in both in vitro and in vivo preclinical models.[1] The data presented in this guide underscore the therapeutic promise of targeting this specific protein-protein interaction and provide a foundation for further translational research and clinical development of RRD-251 and similar molecules.

References

Rrd-251: A Novel Rb-Raf-1 Interaction Disruptor Inducing Apoptosis and Cell Cycle Arrest

An In-depth Technical Guide for Researchers and Drug Development Professionals

Rrd-251 is a novel small-molecule inhibitor that has demonstrated significant potential as an anti-cancer agent. This compound selectively disrupts the interaction between the Retinoblastoma (Rb) tumor suppressor protein and the Raf-1 kinase, a critical interaction for cell cycle progression. By inhibiting this binding, Rrd-251 effectively induces apoptosis and causes cell cycle arrest in various cancer cell lines, particularly in metastatic melanoma. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental data, and methodologies related to the action of Rrd-251.

Core Mechanism of Action: Targeting the Rb-Raf-1 Axis

The retinoblastoma protein is a key regulator of the cell cycle. Its inactivation through phosphorylation is a necessary step for the cell to transition from the G1 to the S phase. One of the kinases responsible for this phosphorylation early in the cell cycle is Raf-1. By directly binding to and phosphorylating Rb, Raf-1 promotes the release of the E2F1 transcription factor, which in turn activates the transcription of genes required for DNA synthesis and cell cycle progression.

Rrd-251 functions by disrupting the direct binding of Rb and Raf-1. This action prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[1] As a result, E2F1 remains sequestered by Rb, leading to the downregulation of E2F1-regulated genes essential for cell proliferation.[2][3] This disruption has been shown to inhibit cell proliferation and suppress tumor growth in xenograft models.[2][3][4]

Induction of Apoptosis

Rrd-251 is a potent inducer of apoptosis in cancer cells. Treatment with Rrd-251 leads to the activation of the intrinsic apoptotic pathway. This is characterized by the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2, and an increase in the pro-apoptotic protein Bax.[5] This shift in the balance of apoptotic regulators culminates in the activation of caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), both hallmark events of apoptosis.[2][3][5] Notably, Rrd-251 has shown efficacy in inducing apoptosis in melanoma cell lines irrespective of their B-Raf mutation status.[2][3]

Cell Cycle Arrest

In addition to inducing apoptosis, Rrd-251 causes a significant arrest of the cell cycle at the G1 phase.[2][3] This G1 arrest is a direct consequence of maintaining Rb in its active, growth-suppressive state. By preventing Rb phosphorylation, Rrd-251 ensures that the G1/S checkpoint remains active, thereby halting cell cycle progression and preventing entry into the S phase.[2][3][4] This is accompanied by a corresponding decrease in the population of cells in the S phase.[2][3] The downregulation of key cell cycle regulatory genes, including thymidylate synthase (TS) and cdc6, further contributes to this cell cycle blockade.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of Rrd-251 on cell viability and tumor growth in various cancer cell lines.

| Cell Line | Cancer Type | Rrd-251 Concentration | Effect | Reference |

| SK-MEL-28 | Metastatic Melanoma | 50 µM | Significant induction of apoptosis within 4 hours | [4] |

| SK-MEL-5 | Metastatic Melanoma | 50 µM | Significant induction of apoptosis within 4 hours | [4] |

| SK-MEL-2 | Metastatic Melanoma | 50 µM | Significant induction of apoptosis within 4 hours | [4] |

| L3.6pl | Pancreatic Cancer | Not Specified | Significant decrease in cell viability/proliferation | [5] |

| L3.6plGemRes | Pancreatic Cancer | Not Specified | Significant decrease in cell viability/proliferation | [5] |

| In Vivo Model | Cancer Type | Rrd-251 Dosage | Effect | Reference |

| SK-MEL-28 Xenograft | Metastatic Melanoma | 50 mg/kg | Significant suppression of tumor growth compared to vehicle (p=0.003) | [2][3] |

| L3.6pl Xenograft | Pancreatic Cancer | 50 mg/kg daily | Stabilized tumor growth | [6] |

| L3.6plGemRes Xenograft | Pancreatic Cancer | 50 mg/kg daily | Significantly inhibited tumor growth | [6] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by Rrd-251.

References

- 1. researchgate.net [researchgate.net]

- 2. Rb-Raf-1 interaction disruptor RRD-251 induces apoptosis in metastatic melanoma cells and synergizes with dacarbazine. | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Rrd-251 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the biological activity of Rrd-251, a small molecule inhibitor of the Rb-Raf-1 interaction. The following sections detail the methodologies for key assays, present quantitative data from preclinical studies, and visualize the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of Rrd-251 have been demonstrated in various cancer cell lines. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Inhibition of Melanoma Cell Viability by Rrd-251

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Cell Viability Reduction (approx.) |

| SK-MEL-28 | 10 | 24 | Not specified |

| 20 | 24 | Not specified | |

| 50 | 24 | Not specified | |

| SK-MEL-5 | 10 | 24 | Not specified |

| 20 | 24 | Not specified | |

| 50 | 24 | Not specified | |

| SK-MEL-2 | 10 | 24 | Not specified |

| 20 | 24 | Not specified | |

| 50 | 24 | Not specified |

Data from MTT assays show Rrd-251 is a potent inhibitor of melanoma cell proliferation[1]. Specific percentage of inhibition or IC50 values were not detailed in the provided search results.

Table 2: Induction of Apoptosis in Melanoma Cells by Rrd-251

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Increase in TUNEL-positive cells |

| SK-MEL-28 | 50 | 18 | 30-40% |

| SK-MEL-5 | 50 | 18 | 30-40% |

TUNEL staining demonstrates a significant induction of apoptosis in melanoma cells upon treatment with Rrd-251[1].

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the effects of Rrd-251.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Rrd-251 stock solution (dissolved in DMSO)

-

Cancer cell lines (e.g., SK-MEL-28, SK-MEL-5, SK-MEL-2, L3.6pl)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Rrd-251 in complete medium from the stock solution. The final concentrations should range from 10 µM to 50 µM, as used in initial studies[1]. A vehicle control (DMSO) should be included.

-

Remove the medium from the wells and add 100 µL of the Rrd-251 dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Soft Agar Colony Formation Assay for Anchorage-Independent Growth

This assay assesses the ability of cells to grow independently of a solid surface, a hallmark of cellular transformation and tumorigenicity.

Materials:

-

Rrd-251 stock solution

-

Cancer cell lines

-

Complete cell culture medium

-

Agar (bacteriological grade)

-

6-well plates

Procedure:

-

Prepare Agar Solutions: Prepare a 1.2% and a 0.7% agar solution in sterile water and autoclave. Cool to 42°C in a water bath.

-

Base Agar Layer: Mix the 1.2% agar solution with an equal volume of 2x complete medium to create a 0.6% agar base. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

Cell Suspension: Trypsinize and count the cells. Prepare a single-cell suspension in complete medium.

-

Top Agar Layer: Mix the 0.7% agar solution with an equal volume of 2x complete medium containing the desired concentration of Rrd-251 and the cell suspension (e.g., 8,000 cells/well). The final agar concentration will be 0.35%.

-

Immediately layer 1.5 mL of the cell/agar mixture on top of the solidified base agar.

-

Incubation: Allow the top layer to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks.

-

Colony Staining and Counting: Stain the colonies with 0.005% crystal violet and count them using a microscope.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

-

Rrd-251 stock solution

-

Cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of Rrd-251 (e.g., 50 µM) for a specified time (e.g., 18 hours)[1]. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Live cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

Visualizations

The following diagrams illustrate the signaling pathway of Rrd-251 and a typical experimental workflow for its in vitro characterization.

References

Application Notes and Protocols for Rrd-251 in Melanoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Rrd-251, a small molecule inhibitor of the Retinoblastoma (Rb)-Raf-1 interaction, in melanoma cell lines, with a specific focus on SK-MEL-28. Rrd-251 has demonstrated potent anti-proliferative and pro-apoptotic effects in melanoma cells, irrespective of their B-Raf mutation status, making it a promising agent for further investigation.[1][2][3]

Mechanism of Action

Rrd-251 functions by disrupting the interaction between the tumor suppressor protein Rb and the Raf-1 kinase.[4][5] This disruption prevents the phosphorylation of Rb by Raf-1 early in the G1 phase of the cell cycle.[4][5] Consequently, Rb remains in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the expression of genes required for cell cycle progression from G1 to S phase.[1][2][3] This leads to G1 cell cycle arrest and induction of apoptosis.[1][2][3]

In melanoma cells, Rrd-251 treatment has been shown to downregulate the expression of key cell cycle regulatory genes such as thymidylate synthase (TS) and cdc6.[1][2][3] Furthermore, it modulates the expression of apoptosis-related proteins, leading to a decrease in the anti-apoptotic protein Mcl-1 and, in SK-MEL-28 cells, an increase in the pro-apoptotic protein Bax.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of Rrd-251 on various melanoma cell lines as reported in the literature.

Table 1: IC50 Values of Rrd-251 in Melanoma Cell Lines (24-hour treatment)

| Cell Line | B-Raf Status | IC50 (µmol/L) |

| SK-MEL-28 | V600E Mutant | 28.7[1][2] |

| SK-MEL-5 | V600E Mutant | 37.3[1][2] |

| SK-MEL-2 | Wild-Type | 48.0[1][2] |

Table 2: Effects of Rrd-251 on Cell Cycle Distribution in Melanoma Cells

| Treatment | Cell Cycle Phase | Effect |

| Rrd-251 | G1 | Arrest[1][2][3] |

| Rrd-251 | S | Decrease in cell population[1][2][3] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Rrd-251 on melanoma cells.

Materials:

-

SK-MEL-28 cells (or other melanoma cell lines)

-

Complete growth medium (e.g., MEM with 10% FBS, penicillin, streptomycin, sodium pyruvate)[6]

-

Rrd-251 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Seed SK-MEL-28 cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Prepare serial dilutions of Rrd-251 in complete growth medium. A suggested concentration range is 10, 20, and 50 µmol/L.[1][2] Include a vehicle control (DMSO) at the same concentration as in the highest Rrd-251 treatment.

-

Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of Rrd-251 or vehicle control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1][2]

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This protocol assesses the effect of Rrd-251 on the tumorigenic potential of melanoma cells.

Materials:

-

SK-MEL-28 cells

-

Complete growth medium

-

Agar

-

Rrd-251

-

6-well plates

Procedure:

-

Prepare a base layer of 0.6% agar in complete growth medium in each well of a 6-well plate and allow it to solidify.

-

Trypsinize and count SK-MEL-28 cells.

-

Resuspend the cells in complete growth medium containing 0.3% agar and the desired concentrations of Rrd-251 or vehicle control.

-

Plate the cell-agar suspension on top of the base layer.

-

Allow the top layer to solidify and then add complete growth medium containing the respective concentrations of Rrd-251 to each well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, changing the top medium every 3-4 days.

-

After the incubation period, stain the colonies with crystal violet and count them.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effects of Rrd-251 on apoptosis and cell cycle distribution.

Materials:

-

SK-MEL-28 cells

-

Complete growth medium

-

Rrd-251

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Propidium iodide (PI) staining solution

-

Annexin V-FITC apoptosis detection kit

-

Flow cytometer

Procedure for Cell Cycle Analysis:

-

Seed SK-MEL-28 cells and treat them with Rrd-251 or vehicle control for the desired time period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Procedure for Apoptosis Analysis:

-

Treat SK-MEL-28 cells with Rrd-251 or vehicle control.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels following Rrd-251 treatment.

Materials:

-

SK-MEL-28 cells

-

Rrd-251

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Mcl-1, Bax, phospho-Rb, total Rb, E2F1, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat SK-MEL-28 cells with Rrd-251 or vehicle control for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate it with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations